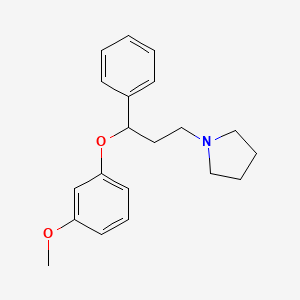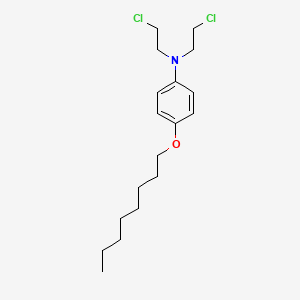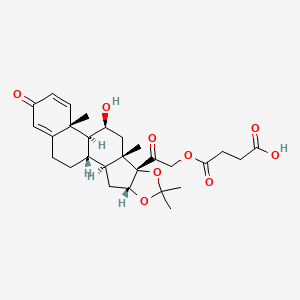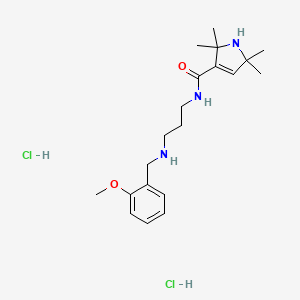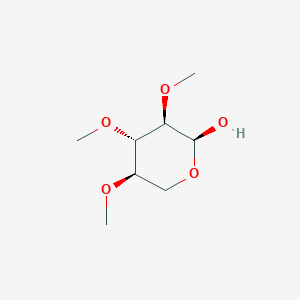
Calcium bis(didodecylbenzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(didodecylbenzenesulphonate) is a chemical compound with the molecular formula C36H58CaO6S2. It is a type of calcium salt derived from dodecylbenzenesulfonic acid. This compound is known for its surfactant properties, making it useful in various industrial applications, particularly as a detergent and emulsifier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium bis(didodecylbenzenesulphonate) typically involves a neutralization reaction between dodecylbenzenesulfonic acid and a calcium base such as calcium hydroxide or calcium carbonate. The reaction is carried out in a solvent like methanol, which helps to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
In an industrial setting, the reaction mixture is often subjected to a series of steps to purify the product. This includes sedimentation, where the reaction mixture is allowed to settle, and the upper layer is separated and concentrated to remove solvents and water. The lower layer, containing impurities, is filtered and the filtrate is recycled back into the process .
Chemical Reactions Analysis
Types of Reactions
Calcium bis(didodecylbenzenesulphonate) primarily undergoes neutralization reactions due to its surfactant nature. It can react with acids to form salts and water. It does not typically engage in oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
The common reagents used in reactions involving calcium bis(didodecylbenzenesulphonate) include strong acids like hydrochloric acid or sulfuric acid. The reactions are usually carried out at room temperature and in aqueous solutions .
Major Products Formed
The major products formed from these reactions are typically salts and water. For example, reacting with hydrochloric acid would produce calcium chloride and water .
Scientific Research Applications
Calcium bis(didodecylbenzenesulphonate) has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: Employed in the formulation of biological detergents for cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of calcium bis(didodecylbenzenesulphonate) is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This is particularly useful in emulsification processes where oil and water phases need to be mixed .
Comparison with Similar Compounds
Similar Compounds
Calcium dodecylbenzenesulfonate: Similar in structure but with a single dodecylbenzenesulfonate group.
Sodium dodecylbenzenesulfonate: A sodium salt variant with similar surfactant properties.
Magnesium dodecylbenzenesulfonate: A magnesium salt variant used in similar applications.
Uniqueness
Calcium bis(didodecylbenzenesulphonate) is unique due to its dual dodecylbenzenesulfonate groups, which enhance its surfactant properties compared to its single-group counterparts. This makes it more effective in applications requiring strong emulsifying and detergent capabilities .
Properties
CAS No. |
29299-35-2 |
|---|---|
Molecular Formula |
C60H106CaO6S2 |
Molecular Weight |
1027.7 g/mol |
IUPAC Name |
calcium;2,3-didodecylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Ca/c2*1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2;/h2*23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33);/q;;+2/p-2 |
InChI Key |
BCBMWLMZWGMGOM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




